stannane CAS No. 66149-35-7](/img/structure/B14472292.png)
[(2,2-Diethylbutanoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diethylbutanoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-diethylbutanoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Vorbereitungsmethoden
The synthesis of (2,2-Diethylbutanoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-diethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
(2,2-Diethylbutanoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often using reagents like tributyltin hydride.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,2-Diethylbutanoyl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: The compound’s organotin structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Diethylbutanoyl)oxystannane involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its stannane and triphenyl groups.
Vergleich Mit ähnlichen Verbindungen
(2,2-Diethylbutanoyl)oxystannane can be compared with other organotin compounds such as tributyltin hydride and triphenylstannane. While tributyltin hydride is known for its high toxicity and lipophilicity, (2,2-Diethylbutanoyl)oxystannane offers a different reactivity profile due to the presence of the 2,2-diethylbutanoyl group. This makes it unique in its applications and reactivity.
Similar compounds include:
- Tributyltin hydride
- Triphenylstannane
- Triphenylmethanol
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
66149-35-7 |
|---|---|
Molekularformel |
C26H30O2Sn |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
triphenylstannyl 2,2-diethylbutanoate |
InChI |
InChI=1S/C8H16O2.3C6H5.Sn/c1-4-8(5-2,6-3)7(9)10;3*1-2-4-6-5-3-1;/h4-6H2,1-3H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
RXKGZRSRGLSKLQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC)(CC)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


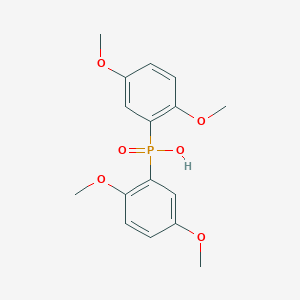
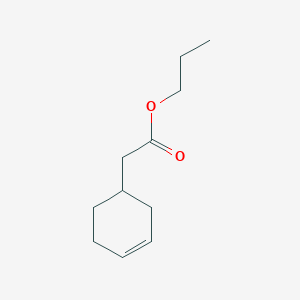
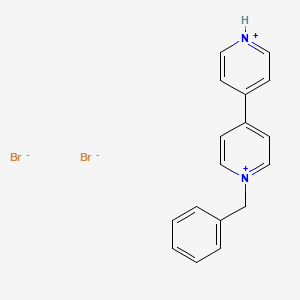

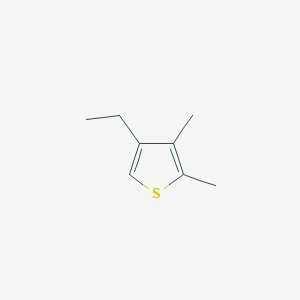
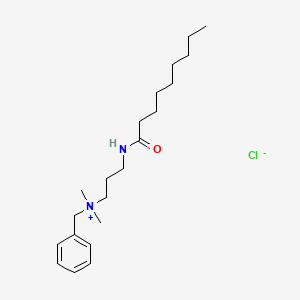
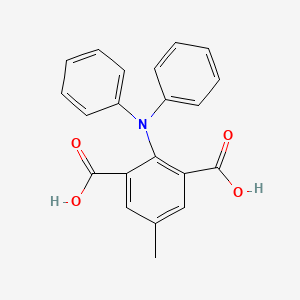
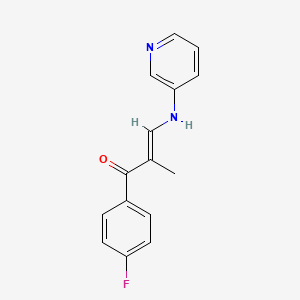


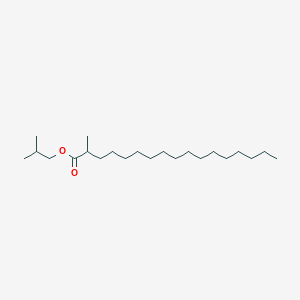

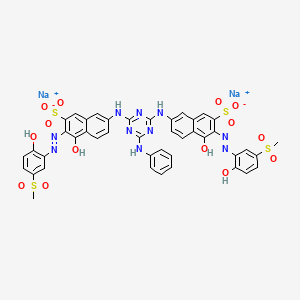
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
